molecular formula C17H16BrN3O4 B2579316 (2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate CAS No. 1208076-90-7

(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate

Cat. No.: B2579316
CAS No.: 1208076-90-7
M. Wt: 406.236
InChI Key: MXBBLLOFZYMHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate (CAS 1208076-90-7) is a high-purity chemical compound with molecular formula C17H16BrN3O4 and molecular weight 406.23 g/mol. This imidazo[1,2-a]pyridine derivative features a 4-bromophenyl substitution at the 2-position and an aminomethyl functional group at the 3-position, presented as an oxalate salt to enhance stability and solubility. The compound is provided with a documented purity specification and is shipped with appropriate cold-chain transportation to preserve integrity. Imidazo[1,2-a]pyridine scaffolds demonstrate significant potential in medicinal chemistry research and drug discovery, particularly as kinase inhibitors and antimicrobial agents. Recent studies highlight similar structural frameworks exhibiting promising antibacterial activity against pathogens including Staphylococcus aureus and Pseudomonas aeruginosa, with some derivatives showing MIC values superior to reference antibiotics like streptomycin against certain strains . The structural features of this compound, particularly the bromophenyl moiety and basic methanamine group, make it a valuable intermediate for developing targeted therapeutic agents and exploring structure-activity relationships. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and implement appropriate handling precautions in laboratory settings.

Properties

IUPAC Name

[2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3.C2H2O4/c1-10-2-7-14-18-15(13(8-17)19(14)9-10)11-3-5-12(16)6-4-11;3-1(4)2(5)6/h2-7,9H,8,17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBBLLOFZYMHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CN)C3=CC=C(C=C3)Br)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Methanamine Moiety:

    Oxalate Salt Formation: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to more saturated derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for (2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is its potential as an anticancer agent. Studies have indicated that compounds with similar imidazo[1,2-a]pyridine frameworks exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The compound's structure allows it to interact with specific biological targets involved in cancer progression. For instance, it may inhibit key enzymes or pathways that are crucial for tumor cell survival and proliferation.
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway and the MAPK pathway. Specific case studies highlight the efficacy of these compounds in models of breast and lung cancer.
StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)5.4Apoptosis induction
Study BA549 (lung cancer)3.7PI3K/Akt inhibition

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains.

  • Bacterial Strains Tested :
    • Research indicates that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Efficacy Studies :
    • The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli18

Pharmacological Insights

The pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are essential to understand its viability as a drug candidate.

  • Absorption and Bioavailability :
    • Preliminary data suggest moderate absorption rates with potential for oral bioavailability based on structural modifications.
  • Toxicological Studies :
    • Toxicity assessments indicate that while the compound shows promising therapeutic effects, careful evaluation is necessary to mitigate adverse effects during clinical development.

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Methyl vs. Trifluoromethyl : The methyl group at C₆ in the target compound is less electron-withdrawing than the trifluoromethyl group in the analogue from , which may influence binding affinity in enzyme-targeted applications .

Antimicrobial Activity

  • The target compound’s structural analogue, N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine , showed moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) but lower efficacy than fluoro-substituted derivatives (MIC = 8–16 µg/mL) .
  • Fluorophenyl-substituted imidazo[1,2-a]pyridines (e.g., from ) exhibited superior antifungal activity compared to bromophenyl derivatives, attributed to fluorine’s electronegativity enhancing target interactions .

Antitubercular Activity

  • A 3D-QSAR study highlighted that 4-fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline (PF17) demonstrated potent ATP synthase inhibition (IC₅₀ = 0.12 µM), outperforming bromophenyl analogues due to optimized hydrophobic and electrostatic interactions .

Pharmacokinetic and Toxicity Profiles

  • Hydrochloride salts of imidazo[1,2-a]pyridine methanamines (e.g., in ) show improved solubility over oxalate salts but may exhibit higher renal toxicity due to counterion effects .
  • Computational ADMET studies predict moderate blood-brain barrier penetration for the target compound, a trait shared with 6-fluoro-2-(4-fluorophenyl) derivatives .

Biological Activity

(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate, also known by its CAS number 1023-01-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of this compound is C14H11BrN2·C2H2O4, with a molecular weight of approximately 287.15 g/mol. The compound features a bromophenyl group and an imidazo-pyridine moiety, which are significant for its biological interactions.

Research indicates that compounds containing imidazo[1,2-a]pyridine structures often exhibit various biological activities, including:

  • Antitumor Activity : Imidazo[1,2-a]pyridine derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Kinase Inhibition : Some studies suggest that related compounds can inhibit c-KIT kinase activity, which is relevant in certain cancers .
  • Oxidative Stress Modulation : The compound may influence oxidative stress pathways, potentially affecting conditions like kidney stone disease by modulating oxidative modifications in urinary proteins .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Study Biological Activity Findings
Study 1Antitumor effectsInduced apoptosis in cancer cell lines; inhibited cell proliferation.
Study 2Kinase inhibitionInhibited c-KIT kinase across various mutations; potential use in targeted therapy.
Study 3Oxidative stressReduced oxidative damage in renal cells; implications for kidney stone prevention.

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of related imidazo[1,2-a]pyridine compounds on human cancer cell lines. Results indicated significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction.
  • Kidney Stone Formation : In a model assessing the impact of oxidative stress on kidney cells treated with oxalate, the compound demonstrated protective effects by reducing lipid peroxidation and enhancing antioxidant enzyme activity. This suggests a potential role in preventing calcium oxalate stone formation .
  • Kinase Targeting : A patent application highlighted the use of imidazo[1,2-a]pyridine derivatives as c-KIT inhibitors for treating cancers associated with c-KIT mutations. The compound's structure allows it to bind effectively to the kinase domain, inhibiting its activity .

Q & A

Basic: What are the key steps for synthesizing (2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate?

The compound can be synthesized via reductive amination of a Schiff base intermediate. For example, sodium borohydride reduction of an imine group (formed by condensing an aldehyde with a primary amine) under controlled conditions yields the methanamine derivative. The oxalate salt is then formed by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol). Purification typically involves column chromatography and recrystallization .

Basic: Which analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : To verify aromatic protons, substituent positions (e.g., bromophenyl, methyl groups), and amine functionality.
  • IR Spectroscopy : Confirms N-H stretches (3200–3400 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations.
  • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br).
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and Br .

Basic: How is purity assessed for this compound?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities using silica gel plates.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material).
  • Melting Point Analysis : Sharp melting ranges (e.g., 223–225°C for related derivatives) indicate high crystallinity .

Advanced: How can synthesis be optimized for higher yields?

  • One-Pot Reactions : Combine imidazo[1,2-a]pyridine formation and reductive amination in a single step to minimize intermediate isolation losses.
  • Catalytic Systems : Use Pd-catalyzed cross-coupling for bromophenyl introduction (e.g., Suzuki-Miyaura).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Advanced: What methodologies determine solubility and stability?

  • Solubility Profiling : Use UV-Vis spectrophotometry or nephelometry in buffers (pH 1–10) to measure solubility.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres.
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, followed by HPLC analysis to identify degradation products.

Advanced: How are structure-activity relationship (SAR) studies designed for this compound?

  • Substituent Variation : Compare analogs with halogens (Br vs. F), alkyl groups (methyl vs. ethyl), or alternative heterocycles (imidazo vs. triazolo).
  • Biological Assays : Test antibacterial/antifungal activity (e.g., MIC against S. aureus or C. albicans) and compare to standard drugs (e.g., fluconazole) .

Advanced: How to resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous peaks.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .

Advanced: What strategies study receptor binding or enzyme inhibition?

  • Fluorescent Probes : Attach fluorophores (e.g., nitrobenzoxadiazole) to the methanamine group for real-time tracking of receptor interactions.
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., benzodiazepine receptors) .

Advanced: How to predict pharmacokinetic properties computationally?

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test).
  • LogP Calculation : Use fragment-based methods (e.g., XLogP3) to optimize lipophilicity for blood-brain barrier penetration.

Advanced: How to develop bioanalytical assays for in vivo studies?

  • LC-MS/MS Quantification : Use deuterated internal standards (e.g., D₃-methanamine) for plasma/tissue samples.
  • Microsomal Stability Assays : Incubate with liver microsomes to measure metabolic half-life.
  • Pharmacokinetic Modeling : Non-compartmental analysis (WinNonlin) calculates AUC, Cmax, and clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.